

# The Role of VIM-2 in Carbapenem Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vim-2-IN-1 |           |
| Cat. No.:            | B12421418  | Get Quote |

#### Introduction

Carbapenems are a class of  $\beta$ -lactam antibiotics with a broad spectrum of activity, often reserved as the last line of defense against multidrug-resistant bacterial infections. However, the emergence and global dissemination of carbapenem resistance pose a significant threat to public health. One of the primary mechanisms of carbapenem resistance is the enzymatic degradation of these antibiotics by carbapenemases. These enzymes are categorized into four Ambler classes: A, B, C, and D. Class B metallo- $\beta$ -lactamases (MBLs) are of particular concern due to their ability to hydrolyze all  $\beta$ -lactams except monobactams and the absence of clinically available inhibitors.

Among the MBLs, the Verona integron-encoded metallo-β-lactamase (VIM) family is one of the most widespread. VIM-2, a variant of the VIM family, is a clinically significant enzyme that confers high-level resistance to carbapenems in various Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and members of the Enterobacteriaceae family. This guide provides a detailed technical overview of the role of VIM-2 in carbapenem resistance, focusing on its mechanism, genetics, detection, and clinical implications.

## **Mechanism of Action**

VIM-2 is a zinc-dependent enzyme that catalyzes the hydrolysis of the  $\beta$ -lactam ring in carbapenems and other  $\beta$ -lactam antibiotics. The active site of VIM-2 contains one or two zinc ions (Zn²+) that are crucial for its catalytic activity. These zinc ions coordinate with water molecules and key amino acid residues, facilitating a nucleophilic attack on the carbonyl



carbon of the  $\beta$ -lactam ring. This leads to the opening of the ring and inactivation of the antibiotic. The catalytic mechanism involves the deprotonation of a water molecule by a zincbound hydroxide ion, which then acts as the nucleophile.

The substrate profile of VIM-2 is broad, encompassing penicillins, cephalosporins, and carbapenems. It exhibits high hydrolytic efficiency against carbapenems, leading to clinically significant resistance.



Click to download full resolution via product page



Figure 1: Simplified signaling pathway of VIM-2 catalyzed carbapenem hydrolysis.

### **Genetics and Dissemination**

The gene encoding VIM-2, blaVIM-2, is typically located on mobile genetic elements, primarily Class 1 integrons, which are themselves often embedded within transposons and plasmids. This genetic arrangement facilitates the horizontal transfer of blaVIM-2 between different bacterial species and strains, contributing to its rapid and widespread dissemination. The blaVIM-2 gene cassette is usually found downstream of a promoter sequence within the integron, ensuring its expression. The association with plasmids that carry multiple other resistance genes often results in a multidrug-resistant phenotype in bacteria harboring blaVIM-2.





Click to download full resolution via product page

**Figure 2:** Common genetic arrangement of the *blaVIM-2* gene within a Class 1 integron.

# **Enzyme Kinetics and Substrate Profile**

The hydrolytic efficiency of VIM-2 against various  $\beta$ -lactam antibiotics can be quantified by determining its kinetic parameters, kcat (turnover number) and Km (Michaelis constant). The ratio kcat/Km represents the catalytic efficiency of the enzyme. VIM-2 demonstrates high catalytic efficiency against a wide range of  $\beta$ -lactams, particularly carbapenems.

| Antibiotic  | Km (µM)   | kcat (s <sup>-1</sup> ) | kcat/Km (μM <sup>-1</sup> s <sup>-1</sup> ) |
|-------------|-----------|-------------------------|---------------------------------------------|
| Imipenem    | 10 - 50   | 50 - 200                | 1 - 20                                      |
| Meropenem   | 20 - 100  | 100 - 400               | 1 - 20                                      |
| Doripenem   | 15 - 60   | 80 - 300                | 1.5 - 20                                    |
| Ertapenem   | 5 - 25    | 20 - 100                | 1 - 20                                      |
| Ceftazidime | 200 - 500 | 50 - 150                | 0.1 - 0.75                                  |
| Cefepime    | 150 - 400 | 40 - 120                | 0.1 - 0.8                                   |

Note: The values presented are approximate ranges compiled from various studies and can vary depending on the experimental conditions.

# **Clinical Significance and Epidemiology**

Infections caused by VIM-2-producing organisms are associated with increased morbidity and mortality, longer hospital stays, and higher healthcare costs. The therapeutic options for treating these infections are severely limited, often necessitating the use of older, more toxic drugs like colistin or combination therapies.

The prevalence of blaVIM-2 varies geographically. It is endemic in certain regions, particularly in Southern Europe, Asia, and Latin America. The gene has been identified in a wide range of clinical isolates, highlighting its successful spread across different ecological niches.



| Geographical Region | Reported Prevalence of blaVIM-2 in Carbapenem-Resistant Isolates |
|---------------------|------------------------------------------------------------------|
| Southern Europe     | High                                                             |
| Southeast Asia      | Moderate to High                                                 |
| Latin America       | Moderate                                                         |
| North America       | Low but increasing                                               |
| Middle East         | Moderate                                                         |

## **Detection of VIM-2-Mediated Resistance**

The accurate and rapid detection of VIM-2-producing bacteria is crucial for appropriate patient management and infection control. Detection methods can be broadly categorized into phenotypic and genotypic assays.





#### Click to download full resolution via product page

• To cite this document: BenchChem. [The Role of VIM-2 in Carbapenem Resistance: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421418#role-of-vim-2-in-carbapenem-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com